Structure Elucidation of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: An Integrated Spectroscopic and Chromatographic Approach
Structure Elucidation of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: An Integrated Spectroscopic and Chromatographic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is a chiral building block of paramount importance in the pharmaceutical industry.[1] It serves as a critical intermediate in the stereospecific synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol.[2] The precise stereochemistry of this molecule is not merely a matter of chemical identity but a fundamental determinant of the final drug's efficacy and safety. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We will proceed through a logical, multi-technique workflow, demonstrating how each analytical method provides a unique and essential piece of the structural puzzle, culminating in the unambiguous confirmation of its constitution and absolute configuration. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols form a self-validating system for researchers and drug development professionals.
Introduction: The Strategic Importance of Thiomicamine
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of thiamphenicol, the desired therapeutic effect is derived exclusively from the D-threo-(1R,2R) diastereomer. The synthesis of this specific stereoisomer relies on the use of a correspondingly pure chiral precursor. (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is the enantiomer of a key precursor, and its direct conversion to the desired enantiomer provides an efficient synthetic pathway.[2] Therefore, a rigorous and unequivocal confirmation of its structure, particularly its absolute stereochemistry at the C1 and C2 positions, is a non-negotiable prerequisite for its use in GMP-compliant pharmaceutical manufacturing.
This guide details the systematic approach to confirming the identity and stereopurity of Thiomicamine, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and chiral chromatography.
Overall Analytical Workflow
The process of structure elucidation follows a hierarchical progression. We first determine the elemental composition and molecular formula. Next, we identify the functional groups and assemble the molecular backbone. Finally, we establish the absolute configuration of the chiral centers.
Caption: Overall Structure Elucidation Workflow.
Part 1: Foundational Analysis - Molecular Formula and Physicochemical Properties
Before delving into complex spectroscopic analysis, we establish the compound's fundamental properties. This initial data provides the constraints within which we will interpret subsequent spectral information.
| Parameter | Value | Source |
| Common Name | Thiomicamine | [1] |
| IUPAC Name | (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol | [1] |
| CAS Number | 16854-32-3 | [3] |
| Molecular Formula | C₁₀H₁₅NO₂S | [1] |
| Molecular Weight | 213.3 g/mol | [1] |
| Physical Form | White to light yellow crystalline powder | [1] |
| Melting Point | 151-154°C | [3] |
| Optical Activity | [α]²⁵/D +25° (c=1 in ethanol) | [3] |
High-Resolution Mass Spectrometry (HRMS)
Causality: The first critical step is to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula, which is essential for validating the structure.
Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Calibration: Calibrate the instrument immediately prior to the run using a known reference standard (e.g., sodium formate or a commercial calibrant mixture).
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Data Processing: Determine the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument software to calculate the molecular formula based on the exact mass, comparing the measured mass to the theoretical mass.
| Parameter | Result | Interpretation |
| Theoretical Mass [M+H]⁺ | 214.08962 | For C₁₀H₁₆NO₂S⁺ |
| Measured Mass [M+H]⁺ | 214.0895 | (Example Value) |
| Mass Error | < 5 ppm | Confirms molecular formula C₁₀H₁₅NO₂S |
Degree of Unsaturation
From the confirmed molecular formula C₁₀H₁₅NO₂S, the degree of unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (15/2) + (1/2) = 4 A DoU of 4 is characteristic of a benzene ring, providing the first piece of structural information.
Part 2: Functional Group and Framework Identification
With the molecular formula established, we use spectroscopic techniques to identify the functional groups and the basic carbon-hydrogen framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting the vibrational frequencies of chemical bonds.[4] For Thiomicamine, we expect to see characteristic absorptions for hydroxyl (-OH), amine (-NH₂), aromatic (C=C), and aliphatic (C-H) groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.[5]
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of major absorption bands and assign them to specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H (alcohol) and N-H (amine) stretching vibrations[6] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH, CH₂, CH₃) |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C ring stretching |
| ~1450 | Medium | C-H bending |
| 1250-1000 | Strong | C-O stretching (alcohol)[6] |
The FT-IR spectrum provides immediate, confirmatory evidence for the key alcohol and amine functional groups required by the proposed structure.
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their assignment.[7]
¹H NMR Data Interpretation (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | d | 2H | Aromatic (H-2', H-6') |
| ~7.2 | d | 2H | Aromatic (H-3', H-5') |
| ~4.5-4.7 | d | 1H | H-1 (CH-OH) |
| ~3.5-3.7 | m | 2H | H-3 (CH₂OH) |
| ~3.0-3.2 | m | 1H | H-2 (CH-NH₂) |
| ~2.45 | s | 3H | S-CH₃ |
| Variable | Broad s | 3H | -NH₂, -OH (exchangeable with D₂O) |
¹³C NMR Data Interpretation (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140-145 | C-1' (Aromatic, C-S) |
| ~135-140 | C-4' (Aromatic, C-C) |
| ~128 | C-2', C-6' (Aromatic CH) |
| ~125 | C-3', C-5' (Aromatic CH) |
| ~75 | C-1 (CH-OH) |
| ~65 | C-3 (CH₂OH) |
| ~55 | C-2 (CH-NH₂) |
| ~15 | S-CH₃ |
Part 3: Finalizing the Constitution
1D NMR and FT-IR suggest the presence of all the right pieces. 2D NMR and MS fragmentation are now used to definitively connect them.
2D NMR Spectroscopy
Causality: While 1D NMR identifies the fragments, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these fragments are connected. This is a self-validating system: if the correlations do not match the proposed structure, the structure is incorrect.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace the H-1 -> H-2 -> H-3 spin system of the propanediol chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This definitively assigns the carbon shifts based on the more easily assigned proton shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the major structural fragments.
Caption: Using 2D NMR to assemble the molecular constitution.
Mass Spectrometry (MS) Fragmentation
Causality: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry fragments the molecule in a predictable way. The resulting fragment ions serve as a "fingerprint" that can be used to corroborate the proposed connectivity. For Thiomicamine, key expected cleavages would be benzylic cleavage and loss of small neutral molecules like water.
Predicted Key Fragments (EI-MS)
-
m/z = 182: [M - CH₂OH]⁺, loss of the hydroxymethyl group.
-
m/z = 168: [M - CH₂OH - NH₂]⁺, subsequent loss of the amino group.
-
m/z = 153: Benzylic cleavage, yielding the [C₈H₉S]⁺ ion, characteristic of the methylthiophenyl moiety.
The observation of these fragments provides strong, independent validation of the structure assembled from NMR data.
Part 4: The Definitive Step - Absolute Stereochemistry
All data thus far confirms the molecular formula C₁₀H₁₅NO₂S and the connectivity of 2-amino-1-[4-(methylthio)phenyl]-1,3-propanediol. However, it does not differentiate between the (1S,2S), (1R,2R), (1S,2R), and (1R,2S) stereoisomers. This final step is crucial for pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] A chiral stationary phase (CSP) creates a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates, resulting in their separation.[9] By comparing the retention time of the sample to a certified reference standard of the (1S,2S) isomer, we can confirm both the identity and the enantiomeric purity of the material.
Protocol: Chiral HPLC Analysis
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are highly effective for separating amino alcohols.[10]
-
Mobile Phase: A normal-phase mobile phase, such as Hexane:Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape, is a common starting point.[10]
-
Sample Preparation:
-
Reference Standard: Prepare a 0.1 mg/mL solution of the certified (1S,2S)-(+)-Thiomicamine reference standard in the mobile phase.
-
Racemic Standard: If available, prepare a 0.1 mg/mL solution of the racemic mixture to confirm that the method separates both enantiomers.
-
Sample: Prepare the test sample at 0.1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | e.g., CHIRALPAK® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane:Isopropanol (80:20) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Validation:
-
Inject the racemic standard to determine the retention times of both the (1S,2S) and (1R,2R) enantiomers and calculate the resolution factor (Rs > 1.5 is desired).
-
Inject the certified (1S,2S) reference standard to identify which peak corresponds to the desired enantiomer.
-
Inject the sample. The primary peak should co-elute with the (1S,2S) reference standard.
-
Calculate the enantiomeric excess (% ee) by integrating the peak areas: % ee = [(Area_S,S - Area_R,R) / (Area_S,S + Area_R,R)] * 100. For pharmaceutical use, this value should typically be >99.5%.
-
Conclusion: A Unified Structural Portrait
The structure elucidation of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is a case study in the power of an integrated analytical approach. Each technique provides indispensable, complementary information, building a layered and cross-validated argument that culminates in the unambiguous assignment of the molecule's structure and stereochemistry. HRMS provides the elemental formula, FT-IR identifies the key functional groups, 1D and 2D NMR piece together the molecular framework, and chiral HPLC provides the final, critical confirmation of the absolute configuration. This rigorous, multi-faceted validation is the bedrock of scientific integrity in drug development, ensuring that critical raw materials like Thiomicamine meet the exacting standards required for producing safe and effective medicines.
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